

An In-depth Technical Guide to Naranol (C₁₈H₂₁NO₂)

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Compound of Interest

Compound Name: Naranol

Cat. No.: B14165536

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Abstract

Naranol (also known as W-5494A) is a tetracyclic synthetic compound with the molecular formula C₁₈H₂₁NO₂. First synthesized in the late 1960s, it has shown a range of psychotropic activities in preclinical studies, including antidepressant, anxiolytic, and antipsychotic effects. Despite its potential, **Naranol** was never commercialized. This technical guide provides a comprehensive overview of the available scientific and technical information on **Naranol**, focusing on its chemical properties, pharmacological profile, and potential mechanisms of action. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this unique molecule.

Chemical and Physical Properties

Naranol is a complex molecule with a tetracyclic core. It is typically available as a hydrochloride salt to improve its solubility and stability. The physicochemical properties of **Naranol** and its hydrochloride salt are summarized in the table below.

Property	Value	Source
Molecular Formula	C18H21NO2	[1][2]
Molar Mass	283.371 g·mol ⁻¹	[3]
CAS Number	22292-91-7	[2][3]
Molecular Formula (HCl salt)	C18H22ClNO2	[3]
Molar Mass (HCl salt)	319.83 g/mol	
CAS Number (HCl salt)	34256-91-2	
Appearance	Solid powder	
Stereochemistry	Mixed (undefined stereocenters)	
Solubility	Poor aqueous solubility	

Note: Most of the available data is for the hydrochloride salt of **Naranol**. Information on the free base is limited.

Synthesis

Detailed experimental protocols for the synthesis of **Naranol** are largely proprietary and not extensively published in peer-reviewed literature. However, patent literature, specifically U.S. Patent 3,549,641, describes a synthetic route.

Patented Synthesis Outline (U.S. Patent 3,549,641)

The synthesis of **Naranol** as outlined in the patent involves a multi-step process. The following is a generalized description of the likely synthetic strategy.

Experimental Protocol:

Step 1: Synthesis of the Tetracyclic Core

- The synthesis likely begins with the construction of the tetracyclic ring system. This could be achieved through a series of reactions involving the formation of the heterocyclic nitrogen-

containing ring and the fusion of the other rings.

Step 2: Introduction of Functional Groups

- Following the formation of the core structure, key functional groups, including the hydroxyl and the N-methyl groups, are introduced. This may involve reactions such as reduction, alkylation, and hydroxylation.

Step 3: Purification and Salt Formation

- The crude product is purified using standard techniques such as chromatography and recrystallization.
- For the hydrochloride salt, the purified **Naranol** free base is treated with hydrochloric acid in a suitable solvent.

Note: This is a generalized protocol based on the limited available information. For precise details, including reagents, reaction conditions, and yields, consulting the full text of U.S. Patent 3,549,641 is recommended.

Pharmacological Profile

Naranol exhibits a multimodal pharmacological profile, suggesting its interaction with multiple neurotransmitter systems in the central nervous system. Its reported activities as an antidepressant, anxiolytic, and antipsychotic are likely a result of its complex mechanism of action.

Mechanism of Action

The exact molecular targets of **Naranol** have not been fully elucidated. However, preclinical evidence and structural similarities to other psychoactive compounds suggest the involvement of the following neurotransmitter systems:

- **Serotonergic System:** **Naranol** is hypothesized to modulate serotonergic activity, potentially through interactions with 5-HT_{1A} and 5-HT_{2A} receptors. This is a common mechanism for many antidepressant and antipsychotic drugs.

- **Dopaminergic System:** An indirect influence on dopaminergic pathways is also suggested, which may contribute to its antipsychotic properties. The specific dopamine receptor subtypes involved have not been identified.
- **Glutamatergic System:** Structural similarities to NMDA receptor antagonists have led to the hypothesis that **Naranol** may also modulate glutamatergic neurotransmission.

Preclinical Efficacy

Animal studies have provided some evidence for the psychoactive effects of **Naranol**.

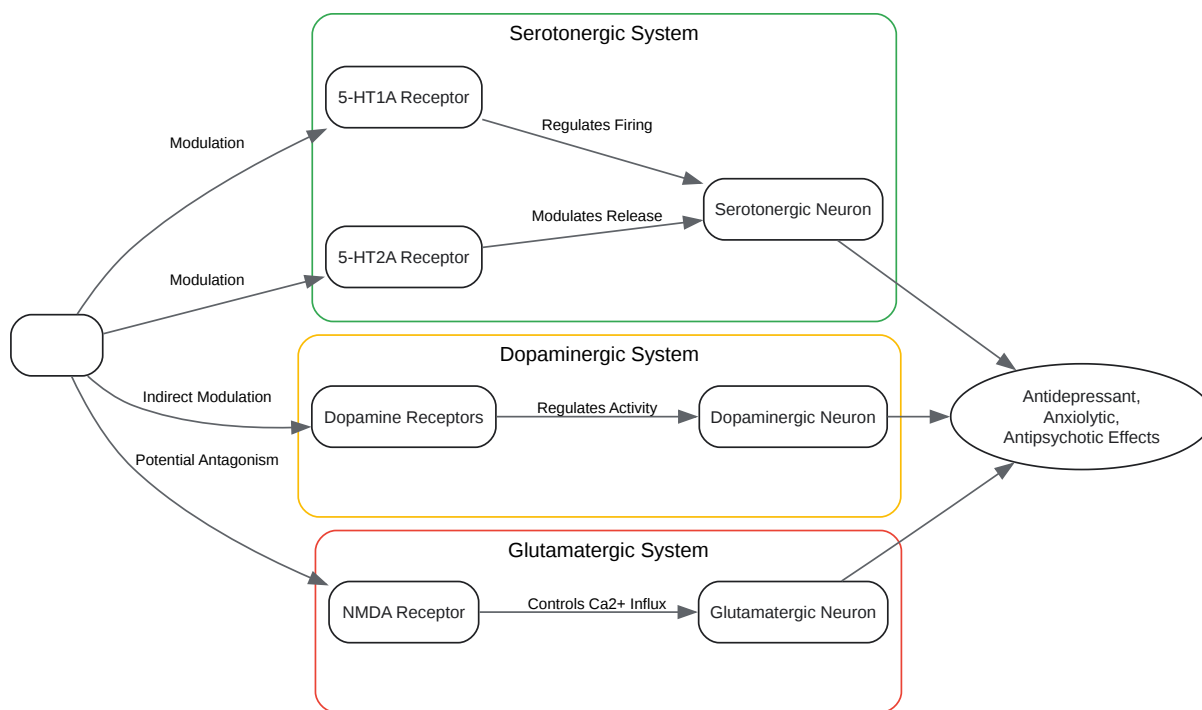
Animal Model	Observed Effect	Implication
Forced Swim Test	Dose-dependent reduction in immobility time	Antidepressant-like activity
Elevated Plus Maze	Increase in time spent in open arms	Anxiolytic-like activity

Note: Specific quantitative data from these studies, such as ED50 values, are not readily available in the public domain.

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

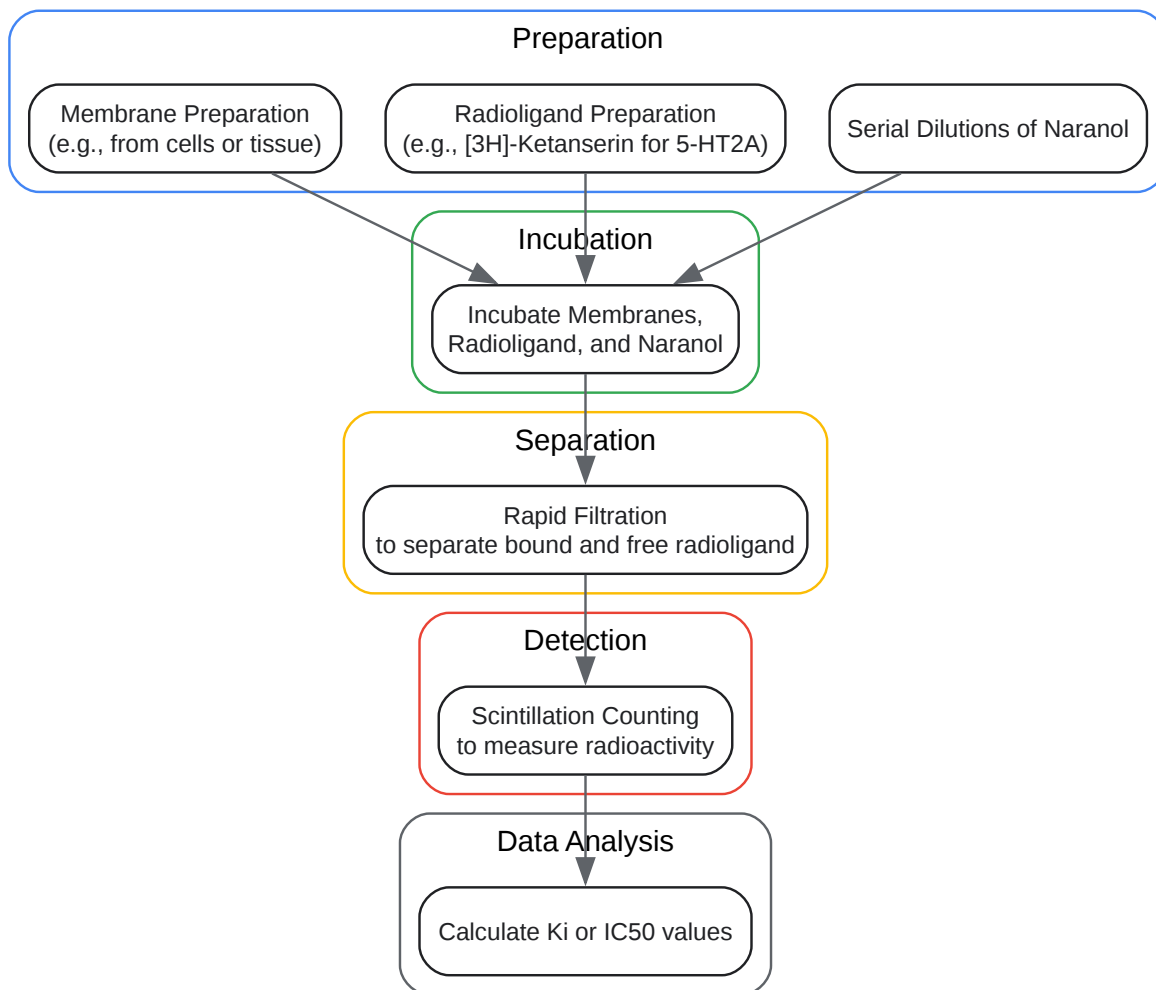
Proposed Signaling Pathway of Naranol



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Caption: Proposed multimodal mechanism of action of **Naranol**.

General Workflow for Receptor Binding Assay



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- To cite this document: BenchChem. [An In-depth Technical Guide to Naranol (C₁₈H₂₁NO₂)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14165536#molecular-formula-c18h21no2-naranol]

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